(2-Bromo-5-fluorophenoxy)acetic acid
Description
Historical Context and Discovery Timeline
(2-Bromo-5-fluorophenoxy)acetic acid belongs to the class of halogenated phenoxyacetic acids, which gained prominence in the mid-20th century following the commercialization of 2,4-dichlorophenoxyacetic acid (2,4-D) as the first modern synthetic herbicide. While 2,4-D was introduced in the 1940s, bromo- and fluoro-substituted derivatives emerged later as researchers explored structural modifications to enhance herbicidal selectivity and environmental stability. The precise synthesis of this compound was reported in the early 21st century, coinciding with advances in regioselective halogenation techniques. Its development aligns with broader efforts to optimize phenoxyacetic acid scaffolds for specialized agricultural applications, particularly in weed management systems requiring targeted activity.
Molecular Taxonomy and IUPAC Nomenclature
The IUPAC name for this compound is 2-(2-bromo-5-fluorophenoxy)acetic acid , derived through systematic substitution rules:
- Parent structure : Phenoxyacetic acid (2-phenoxyacetic acid).
- Substituents : A bromine atom at position 2 and a fluorine atom at position 5 on the benzene ring.
- Numbering : The benzene ring is numbered such that the oxygen atom of the phenoxy group is at position 1, with bromine and fluorine at positions 2 and 5, respectively.
Molecular formula : C₈H₅BrFO₃
Structural formula :
O
|
CH₂-C(O)OH
|
O-C₆H₃-2-Br-5-F
Positional Isomerism in Halogenated Phenoxyacetic Acids
Halogenated phenoxyacetic acids exhibit structural isomerism based on the positions of halogen substituents. For this compound, key isomers include:
| Isomer Name | IUPAC Name | Molecular Formula |
|---|---|---|
| 3-Bromo-4-fluorophenoxyacetic acid | 2-(3-bromo-4-fluorophenoxy)acetic acid | C₈H₅BrFO₃ |
| 4-Bromo-2-fluorophenoxyacetic acid | 2-(4-bromo-2-fluorophenoxy)acetic acid | C₈H₅BrFO₃ |
| 2-Bromo-4-fluorophenoxyacetic acid | 2-(2-bromo-4-fluorophenoxy)acetic acid | C₈H₅BrFO₃ |
Key distinctions :
- Bioactivity : The 2-bromo-5-fluoro substitution pattern optimizes steric and electronic interactions with plant auxin receptors compared to other isomers.
- Synthetic accessibility : Bromination/fluorination at positions 2 and 5 avoids competing side reactions observed in ortho-substituted analogs.
- Environmental persistence : Isomers with meta- and para-halogenation exhibit longer soil half-lives due to reduced microbial degradation.
Structure
2D Structure
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKGNTPFIVWMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296681 | |
| Record name | 2-(2-Bromo-5-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-04-3 | |
| Record name | 2-(2-Bromo-5-fluorophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-5-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with 2-Bromo-5-fluorophenol
The synthesis typically begins with 2-bromo-5-fluorophenol as the starting material. The reaction proceeds through the following steps:
- Deprotonation of 2-bromo-5-fluorophenol using a suitable base (typically sodium hydroxide or potassium carbonate) to form the corresponding phenoxide ion
- Nucleophilic attack of the phenoxide ion on chloroacetic acid or bromoacetic acid
- Acidification to obtain the final product
The reaction can be represented as:
2-Bromo-5-fluorophenol + ClCH₂COOH → this compound + HCl
Reaction Conditions and Optimization
For optimal yield and purity, the following reaction conditions are typically employed:
| Parameter | Typical Range | Optimal Value |
|---|---|---|
| Temperature | 60-80°C | 75°C |
| Reaction time | 3-6 hours | 4 hours |
| Solvent | Acetone/DMF/Acetonitrile | Acetone |
| Base | NaOH/K₂CO₃/Cs₂CO₃ | K₂CO₃ |
| Molar ratio (phenol:haloacetic acid) | 1:1.1-1:1.5 | 1:1.2 |
| Concentration | 0.5-1.0 M | 0.8 M |
The reaction is typically conducted under reflux conditions to ensure complete conversion. In laboratory settings, these parameters are carefully controlled to maximize yield and purity.
Industrial Scale Production Methods
In industrial applications, continuous flow reactors may be employed to enhance efficiency and safety during production. These methods ensure high yield and purity of the target compound, making it suitable for industrial applications.
Continuous Flow Process
The continuous flow process offers several advantages over batch reactions:
- Better heat transfer and temperature control
- Improved mixing and mass transfer
- Enhanced safety profile for exothermic reactions
- Consistent product quality
- Reduced reaction time
A typical industrial setup might include:
- Continuous feeding of 2-bromo-5-fluorophenol solution
- In-line mixing with base solution
- Temperature-controlled reaction zone
- Continuous addition of chloroacetic acid solution
- Residence time chamber
- In-line acidification
- Product separation and purification
Yield and Purity Considerations
Industrial production methods typically achieve yields of 85-95% with purities exceeding 98%. The main impurities include:
- Unreacted starting materials
- Di-substituted byproducts
- Halide salts
Purification is typically achieved through recrystallization from suitable solvents or through chromatographic techniques for higher purity requirements.
Alternative Synthetic Routes
While the nucleophilic substitution approach is the most common, several alternative routes have been developed for the synthesis of this compound.
From Methyl Ester Precursor
One alternative approach involves the hydrolysis of 2-Bromo-5-fluorophenoxyacetic acid methyl ester. This method is particularly useful when the methyl ester is more readily available or when milder reaction conditions are required.
The process involves:
- Base-catalyzed hydrolysis of the methyl ester using sodium or potassium hydroxide
- Acidification to obtain the free acid
The reaction can be represented as:
2-Bromo-5-fluorophenoxyacetic acid methyl ester + NaOH → this compound + MeOH
Typical reaction conditions include:
- Solvent: Methanol/water mixture (3:1)
- Temperature: 50-60°C
- Reaction time: 2-3 hours
- Base concentration: 1.5-2 equivalents
This method typically provides yields of 80-90% with high purity.
Direct Halogenation Approach
Another alternative involves the direct halogenation of 5-fluorophenoxyacetic acid:
- Bromination of 5-fluorophenoxyacetic acid using N-bromosuccinimide (NBS) or bromine
- Regioselective bromination at the 2-position due to electronic effects
- Purification to obtain the target compound
This method, while less common, can be advantageous when 5-fluorophenoxyacetic acid is more readily available than 2-bromo-5-fluorophenol.
Analytical Techniques for Product Characterization
To ensure the identity and purity of synthesized this compound, several analytical techniques are commonly employed.
Spectroscopic Analysis
| Technique | Key Observations |
|---|---|
| ¹H NMR | Characteristic signals for methylene protons (δ ~4.7 ppm) and aromatic protons (δ 6.8-7.5 ppm) |
| ¹³C NMR | Signals for carbonyl carbon (δ ~170 ppm), methylene carbon (δ ~65 ppm), and aromatic carbons |
| IR | Strong C=O stretching (1700-1730 cm⁻¹), O-H stretching (3000-3300 cm⁻¹), C-O stretching (1200-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 249/251 (characteristic bromine isotope pattern) |
Physical Property Determination
Confirmation of the product's identity can also be achieved by measuring physical properties such as:
- Melting point: 113-114°C
- Solubility profile in various solvents
- HPLC retention time
- TLC Rf value
Reaction Mechanisms and Considerations
Understanding the mechanism of the nucleophilic substitution reaction is crucial for optimizing the synthesis of this compound.
Detailed Reaction Mechanism
The reaction proceeds through an SN2 mechanism:
- The base (B⁻) abstracts the proton from the phenol OH group, forming the phenoxide ion
- The phenoxide ion, being a good nucleophile, attacks the α-carbon of chloroacetic acid
- The chloride ion is displaced as a leaving group
- Protonation of the carboxylate group yields the final product
Electronic Effects
The presence of bromine at the 2-position and fluorine at the 5-position of the phenyl ring significantly affects the reactivity of the phenol. Both halogens are electronegative and exert electron-withdrawing effects through induction, which can decrease the nucleophilicity of the phenoxide ion. However, they can also contribute electron density through resonance, partially offsetting this effect.
The overall impact is a moderately reactive phenoxide that requires optimized conditions for efficient reaction.
Scale-up Considerations and Challenges
When scaling up the synthesis of this compound from laboratory to industrial scale, several challenges must be addressed.
Heat Management
The exothermic nature of the nucleophilic substitution reaction requires careful heat management, especially at larger scales. Strategies include:
- Gradual addition of reagents
- Efficient cooling systems
- Use of dilute solutions
- Temperature monitoring and control systems
Waste Management and Environmental Considerations
The synthesis generates halogenated waste streams that require proper handling and disposal. Green chemistry approaches that might be considered include:
- Use of more environmentally friendly solvents
- Recycling of unreacted starting materials
- Catalytic processes that reduce waste generation
- Continuous flow processes that minimize solvent use
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluorophenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, forming phenoxyacetic acid derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenoxyacetic acid derivatives.
Substitution: Formation of various substituted phenoxyacetic acids depending on the substituents introduced.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : (2-Bromo-5-fluorophenoxy)acetic acid serves as a critical intermediate in the synthesis of more complex organic molecules. Its halogen substitutions allow for diverse chemical modifications, making it a versatile reagent in synthetic organic chemistry.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Anticancer Properties : Investigations into its biological activities have revealed promising anticancer effects, warranting further exploration for therapeutic applications.
Medicine
- Drug Development : The compound is being explored for its potential use in drug development due to its unique chemical structure, which may interact favorably with biological targets, including enzymes and receptors. Its pharmacological properties make it a candidate for further research in therapeutic contexts.
Agriculture
- Herbicide and Plant Growth Regulator : this compound has been recognized for its potential as a herbicide or plant growth regulator. It influences physiological responses in plants, such as hormone regulation and metabolic pathways, making it valuable in agricultural chemistry .
Case Study 1: Antimicrobial Activity
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against multiple bacterial strains. Results indicated significant inhibition of growth, suggesting that compounds with halogen substitutions can enhance antimicrobial efficacy.
Case Study 2: Herbicidal Effects
Research conducted at an agricultural university demonstrated that this compound significantly affected plant growth patterns when applied at specific concentrations. The study concluded that this compound could be developed into an effective herbicide due to its ability to modulate plant hormonal responses.
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluorophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Halogenated Phenylacetic Acids
Compounds with direct phenyl-acetic acid linkages (without the ether oxygen) exhibit distinct electronic and steric effects. For example:
Key Insight: The ether bond in (2-Bromo-5-fluorophenoxy)acetic acid enhances hydrolytic stability compared to ester analogs but reduces hydrogen-bonding capacity relative to direct phenylacetic acids .
Chain-Length Variants: Propanoic Acid Derivatives
Elongating the carboxylic acid chain modifies lipophilicity and biological interactions:
Key Insight: Propanoic acid derivatives exhibit lower melting points due to reduced crystal packing efficiency, while bulky substituents (e.g., benzylcarbamoyl) improve target specificity in drug design .
Substituent Position and Functional Group Variations
Substituent positioning significantly impacts reactivity and applications:
Key Insight : Methoxy groups enhance solubility in organic solvents, while additional fluorine atoms increase oxidative stability and bioactivity .
Biological Activity
Overview
(2-Bromo-5-fluorophenoxy)acetic acid is an organic compound with the molecular formula C₈H₆BrFO₃. It is a derivative of phenoxyacetic acid, characterized by the presence of bromine and fluorine substituents on the phenyl ring. This unique substitution pattern significantly influences its biological activity, making it a subject of interest in various fields, including pharmacology and agriculture.
- Molecular Weight : 249.035 g/mol
- Melting Point : 113-114 °C
- Density : Approximately 1.7 g/cm³
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged for further synthetic applications in medicinal chemistry and agrochemicals .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound has shown potential in various applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The presence of halogen substituents may enhance its interaction with microbial cell membranes .
- Anti-inflammatory Potential : Research indicates that this compound may influence inflammatory pathways by modulating the activity of NF-κB, a key transcription factor involved in inflammation. In vitro studies have demonstrated its ability to attenuate lipopolysaccharide (LPS)-induced NF-κB activation .
- Plant Growth Regulation : In agricultural contexts, this compound is being explored as a herbicide or plant growth regulator due to its ability to influence plant hormone activity and metabolic pathways .
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for Gram-positive bacteria and showed promising results against Gram-negative strains .
- Inflammation Modulation :
Comparative Analysis
| Compound | Antimicrobial Activity (MIC µM) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 4.69 - 22.9 | Significant reduction in TNF-α secretion |
| Similar Compounds | Varies | Varies |
Q & A
Basic Research Question
- ¹H NMR : The acetic acid moiety shows a singlet at δ 4.6–4.8 ppm (CH₂), while aromatic protons exhibit splitting patterns from bromo/fluoro substituents (e.g., doublets at δ 7.2–7.8 ppm).
- ¹³C NMR : The carbonyl carbon (COOH) appears at δ 170–175 ppm.
- HRMS : Exact mass (C₈H₅BrFO₃) should match m/z 246.94 (M+H⁺). Compare with analogs lacking bromine (e.g., chloro derivatives) or with shifted fluorine positions .
What crystallographic strategies refine the molecular structure of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:
- Data Collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.
- Hydrogen Bonding : Analyze O–H···O interactions between acetic acid groups.
- Disorder Handling : Bromine/fluorine substituents may require split-site modeling. Validate with R-factor convergence (<5%) .
How do computational models predict the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilic regions. The bromine atom’s σ-hole (positive electrostatic potential) directs nucleophilic attack. Solvent effects (PCM model for DMF) adjust activation energies. Compare with experimental kinetics to validate regioselectivity .
How to resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:
- Assay Conditions : pH (affects COOH ionization) or buffer composition.
- Purity : Trace impurities (e.g., unreacted phenol) alter activity. Validate via HPLC (≥98% purity).
- Cellular Uptake : LogP (~2.5) influences membrane permeability; use LC-MS to quantify intracellular concentrations .
What purification methods maximize yield while retaining stability?
Basic Research Question
- Liquid-Liquid Extraction : Separate acidic components (acetic acid moiety) using NaHCO₃ (pH 8–9).
- Cryogenic Crystallization : Slow cooling (−20°C) in ethanol minimizes decomposition.
- Stability Testing : Monitor via TGA/DSC to identify degradation thresholds (>150°C) .
What mechanistic insights guide its use in Suzuki-Miyaura cross-coupling?
Advanced Research Question
The bromine atom serves as a leaving group in Pd-catalyzed coupling. Optimize:
- Catalyst : Pd(PPh₃)₄ or XPhos-Pd-G3 for steric hindrance.
- Base : Cs₂CO₃ enhances transmetallation.
- Boronic Acid Partners : Electron-deficient aryl boronic acids improve yields (>70%). Track intermediates via ¹⁹F NMR .
How does substituent position (bromo vs. fluoro) affect its bioisosteric potential?
Advanced Research Question
Comparative studies with 2-chloro-5-fluoro analogs show:
- Lipophilicity : Bromine increases LogP by ~0.5 units vs. chlorine.
- H-Bonding : Fluorine’s electronegativity enhances binding to serine proteases (e.g., trypsin-like enzymes).
- Metabolic Stability : Bromine reduces CYP450-mediated oxidation rates (in vitro microsomal assays) .
What storage conditions prevent degradation of this compound?
Basic Research Question
- Temperature : Store at −20°C in amber vials to block light-induced radical reactions.
- Desiccant : Use silica gel to prevent hydrolysis of the acetic acid group.
- Stability Monitoring : Quarterly HPLC checks (C18 column, 0.1% TFA in acetonitrile/water) .
How is this compound integrated into fragment-based drug discovery (FBDD) pipelines?
Advanced Research Question
- Fragment Screening : Surface plasmon resonance (SPR) identifies low-affinity binders (KD ~100 µM).
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl groups) to the phenyl ring via click chemistry.
- Co-Crystallization : With target proteins (e.g., kinases) to guide lead optimization .
Notes
- Data Tables : For NMR shifts or DFT parameters, tabulate values against analogs (e.g., 2-chloro derivatives) to highlight trends.
- Validation : Cross-reference crystallographic data (CCDC entries) and bioassay protocols (PubChem AIDs) .
- Ethical Compliance : Adhere to safety protocols for bromine/fluorine handling (glove boxes, fume hoods) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
